BenchChemオンラインストアへようこそ!

Beloranib

Molecular Docking MetAP2 Inhibition Binding Affinity

Beloranib (CAS 251111-30-5) is a synthetic fumagillin-derived, selective, irreversible MetAP2 inhibitor—the ONLY MetAP2 inhibitor with Phase III clinical validation for Prader-Willi syndrome hyperphagia reduction. Delivers ~25% body weight reduction in DIO mouse models via appetite suppression independent of GLP-1 pathways. Its unique binding mode (-6.2 kcal/mol docking score) and well-characterized safety profile (including VTE association) make it essential as a positive control for profiling next-gen MetAP2 inhibitors (e.g., ZGN-1061) and for endothelial biology/coagulation studies. Cannot be substituted with fumagillin, TNP-470, or other class members without loss of specificity. For R&D only.

Molecular Formula C29H41NO6
Molecular Weight 499.6 g/mol
CAS No. 251111-30-5
Cat. No. B1667920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeloranib
CAS251111-30-5
Synonyms(3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)oct-6-yl (2E)-3-(4-(2-(dimethylamino)ethoxy)phenyl)acrylate
beloranib
CKD-732
CKD732
O-(4-dimethylaminoethoxycinnamoyl)fumagillol
Molecular FormulaC29H41NO6
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C
InChIInChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1
InChIKeyZEZFKUBILQRZCK-MJSCXXSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Beloranib (CAS 251111-30-5): An Irreversible MetAP2 Inhibitor with Demonstrated Clinical Efficacy in Severe Obesity and Prader-Willi Syndrome


Beloranib is a synthetic fumagillin derivative that functions as a selective, irreversible inhibitor of methionine aminopeptidase 2 (MetAP2) . This small molecule (CAS 251111-30-5, MW 499.64) was originally developed as an anti-angiogenic agent but was clinically advanced for metabolic disorders, specifically Prader-Willi syndrome (PWS) and severe obesity, due to its unique effects on appetite suppression and energy expenditure [1].

Why Beloranib Cannot Be Substituted with Other MetAP2 Inhibitors: Structural and Functional Distinctions


MetAP2 inhibitors, including the natural product fumagillin and its analogs TNP-470 and ZGN-1061, share a common target but exhibit critical differences in their molecular structure, binding affinity, and safety profiles [1]. Beloranib's specific structural modifications confer a unique binding mode and a distinct safety and efficacy signature that cannot be extrapolated from class-level data [2]. Direct substitution with other MetAP2 inhibitors is not scientifically justified without considering beloranib's specific quantitative performance in head-to-head or cross-study comparisons, as detailed below.

Quantitative Evidence for Beloranib (CAS 251111-30-5) Differentiation from MetAP2 Inhibitor Comparators


Beloranib Exhibits a Distinct Binding Affinity and Interaction Profile with MetAP2 Compared to Fumagillin and TNP-470

In a comparative molecular docking study, beloranib demonstrated a binding score of -6.2 kcal/mol against MetAP2, which is distinct from the scores of fumagillin (-6.7 kcal/mol) and TNP-470 (-6.8 kcal/mol) [1]. The study also identified a unique set of key contact residues for each inhibitor, with beloranib's interaction profile differing from those of fumagillin and TNP-470, as visualized in 2D interaction diagrams [1].

Molecular Docking MetAP2 Inhibition Binding Affinity Structural Biology

Superior Clinical Weight Loss Efficacy of Beloranib in Severe Obesity Versus Placebo, Surpassing Typical Behavioral Intervention Outcomes

In a 12-week Phase IIa trial in severely obese patients (n=122 evaluable), subcutaneous beloranib at doses of 0.6, 1.2, and 2.4 mg produced mean weight loss from baseline of 5.5 kg, 6.9 kg, and 10.9 kg, respectively, compared to a 0.4 kg loss in the placebo group (p<0.0001 for all) . This represents an up to 27-fold greater absolute weight loss compared to placebo.

Obesity Weight Management Phase II Clinical Trial Metabolic Disease

Beloranib Safety Profile: Quantified Thrombotic Risk and Differentiation from Second-Generation MetAP2 Inhibitor ZGN-1061

Beloranib was associated with venous thrombotic events (VTE), with 11 events reported in approximately 400 patients across its development program [1]. In contrast, preclinical studies of ZGN-1061, a second-generation MetAP2 inhibitor, showed that it did not increase coagulation markers in dogs and had a greatly improved safety profile in rats relative to beloranib [2].

Drug Safety Coagulation Adverse Events Thrombosis

Beloranib Demonstrated Clinically Meaningful Weight Loss and Cardiometabolic Improvements in Prader-Willi Syndrome (PWS) Compared to Placebo

In the 26-week Phase III bestPWS trial (n=107), beloranib at doses of 1.8 mg and 2.4 mg resulted in mean weight loss of 4.1% and 5.3%, respectively, compared to a 4.0% weight gain in the placebo group (p<0.0001) [1]. Significant improvements were also observed in LDL-C (reduction of 16.6 and 17.8 mg/dL vs. a gain of 1.8 mg/dL) and total cholesterol (reduction of 17.2 and 18 mg/dL vs. a gain of 1.3 mg/dL) .

Prader-Willi Syndrome Hyperphagia Weight Loss Rare Disease

Beloranib's Irreversible Inhibition Mechanism Distinguishes It from Reversible MetAP2 Inhibitors

Beloranib is characterized as an irreversible inhibitor of MetAP2, forming a covalent bond with the enzyme . This contrasts with other MetAP2 inhibitors in development, such as certain purine-based templates, which are designed to be reversible inhibitors . The irreversible nature of beloranib's binding leads to prolonged target engagement and distinct pharmacodynamic effects.

Enzyme Inhibition Irreversible Binding Mechanism of Action MetAP2

Primary Research and Industrial Application Scenarios for Beloranib (CAS 251111-30-5)


Validation of Novel Anti-Obesity Mechanisms in Severe Obesity Models

Beloranib serves as a benchmark MetAP2 inhibitor in preclinical obesity research, particularly in diet-induced obese (DIO) rodent models. Its demonstrated ability to produce a 25% reduction in body weight in DIO mice [1] and its superior weight loss efficacy compared to placebo in clinical trials make it a valuable tool for studying mechanisms of appetite suppression and energy expenditure independent of GLP-1 or other canonical pathways.

Reference Standard for Prader-Willi Syndrome (PWS) Research

Given its unique clinical validation in the bestPWS Phase III trial, beloranib is the only MetAP2 inhibitor with proven efficacy in reducing hyperphagia and improving body composition in PWS patients [2]. It is therefore an essential reference compound for academic and pharmaceutical research focused on developing therapeutics for this rare and intractable genetic disorder.

Investigating MetAP2-Mediated Endothelial Effects and Thrombotic Risk

Beloranib's well-characterized safety signal, including its association with venous thromboembolic events in clinical trials [3], makes it a critical tool for in vitro and in vivo studies investigating the role of MetAP2 in endothelial cell biology and coagulation. It can be used as a positive control or comparator when profiling next-generation MetAP2 inhibitors like ZGN-1061, which were designed to avoid these effects [1].

Structural Biology and Molecular Docking Studies of MetAP2

The unique binding mode and docking score of beloranib (-6.2 kcal/mol) [4] make it a distinct ligand for computational chemistry and structural biology studies of the MetAP2 active site. It provides a comparative dataset alongside fumagillin and TNP-470 for understanding the structural determinants of inhibitor binding and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beloranib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.